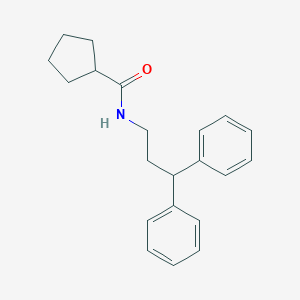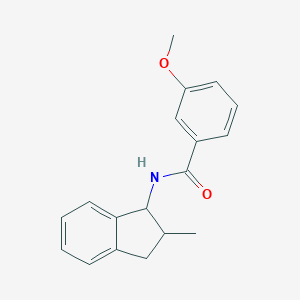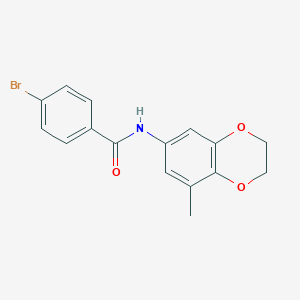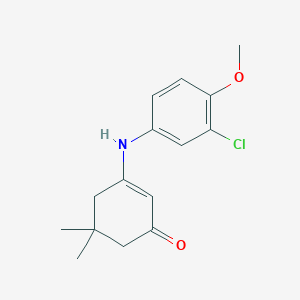
N-(3,3-diphenylpropyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Wirkmechanismus
N-(3,3-diphenylpropyl)cyclopentanecarboxamide selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the A1 receptor, N-(3,3-diphenylpropyl)cyclopentanecarboxamide inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,3-diphenylpropyl)cyclopentanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise and specific modulation of adenosine signaling. However, one limitation of N-(3,3-diphenylpropyl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on N-(3,3-diphenylpropyl)cyclopentanecarboxamide and adenosine receptors. One area of interest is the role of adenosine signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the complex signaling pathways activated by adenosine and its receptors, which may lead to the development of novel therapeutic targets.
Synthesemethoden
The synthesis of N-(3,3-diphenylpropyl)cyclopentanecarboxamide involves the reaction of 3,3-diphenylpropylamine with cyclopentanecarboxylic acid chloride in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain pure N-(3,3-diphenylpropyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to investigate the effects of adenosine on cardiovascular function, neuronal activity, pain perception, and inflammation.
Eigenschaften
Produktname |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
|---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C21H25NO/c23-21(19-13-7-8-14-19)22-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,22,23) |
InChI-Schlüssel |
ZAXWGWXHLBSMHP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)

![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)



![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
